2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 921504-97-4
Cat. No.: VC11954976
Molecular Formula: C22H20F4N4O3S
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921504-97-4 |
|---|---|
| Molecular Formula | C22H20F4N4O3S |
| Molecular Weight | 496.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H20F4N4O3S/c23-16-5-1-14(2-6-16)9-27-19(32)11-30-18(12-31)10-28-21(30)34-13-20(33)29-17-7-3-15(4-8-17)22(24,25)26/h1-8,10,31H,9,11-13H2,(H,27,32)(H,29,33) |
| Standard InChI Key | JCFUKNXRNZXAPZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO)F |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO)F |
Introduction
2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C22H23FN4O4S and a molecular weight of 458.5 g/mol. This compound features several pharmacologically relevant functional groups, including an imidazole ring, a carbamoyl group, a sulfanyl linkage, and a trifluoromethyl group, which are known for enhancing biological activity in pharmaceuticals.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through multi-step synthetic routes. Key steps may include the formation of the imidazole ring, introduction of the carbamoyl group, and attachment of the sulfanyl linkage. Each step requires careful optimization to ensure high yields and purity. The compound's reactivity can be explored through various reactions typical for compounds containing imidazole and sulfanyl functionalities, which can lead to derivatives with altered biological activities or improved solubility properties.
Biological Activity and Potential Applications
Compounds containing imidazole and trifluoromethyl groups are often investigated for their biological activities, particularly in medicinal chemistry. Preliminary studies suggest that 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide may exhibit potential biological activities, although further biological assays are necessary to establish its efficacy and mechanism of action. Interaction studies involving this compound could focus on understanding how it interacts with biological systems, which is crucial for developing new therapeutic agents.
Comparison with Similar Compounds
Several compounds share structural features with 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | C22H23FN4O3S | Similar imidazole structure, different substituent |
| 2-chloro-N-{[4-chloro-2-(trifluoromethoxy)phenyl]}acetamide | C19H16ClF3N2O | Contains trifluoromethoxy group, different core structure |
| 2-{[1-{(5S)-2-hydroxybenzylidene}]-N-[3-(trifluoromethyl)phenyl]}acetamide | C19H15F3N4O3S | Similar acetamide functionality, different substituent |
The uniqueness of 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide lies in its combination of multiple pharmacologically relevant groups, which could synergistically enhance its biological activity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume